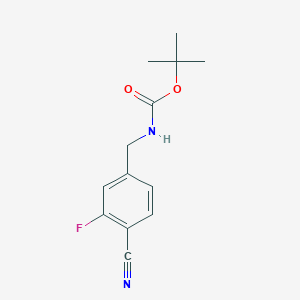

Tert-butyl 4-cyano-3-fluorobenzylcarbamate

Description

Significance of Aryl-Substituted Benzylcarbamate Scaffolds in Synthetic Chemistry

Aryl-substituted benzylcarbamate scaffolds are foundational in synthetic chemistry for several reasons. The carbamate (B1207046) group, particularly the tert-butyloxycarbonyl (Boc) group, is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed when needed, allowing for selective transformations at other sites of a molecule.

Beyond its role as a protecting group, the benzylcarbamate structure is a "privileged" motif found in numerous biologically active compounds and pharmaceuticals. nih.gov The aromatic ring provides a rigid framework that can be substituted to modulate electronic and steric properties, influencing how the final molecule interacts with biological targets like enzymes or receptors. nih.gov Furthermore, the carbamate linkage itself can participate in crucial hydrogen bonding interactions within these targets. The synthetic utility of these scaffolds is also enhanced by their ability to direct chemical reactions, such as directed ortho-metalation (DoM), which enables the synthesis of highly substituted and complex aromatic compounds. ukzn.ac.za

Strategic Utility of Cyano and Fluoro Substituents in Chemical Transformations

The functional groups present on the aryl ring of a benzylcarbamate dictate its utility as a synthetic intermediate. The presence of both cyano and fluoro groups on Tert-butyl 4-cyano-3-fluorobenzylcarbamate provides a powerful combination for synthetic chemists.

Fluoro Substituents: The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties. guidechem.com Fluorine is the most electronegative element, and its presence can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. wikipedia.org This often leads to a longer biological half-life for drug candidates. Additionally, fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. The strong electron-withdrawing nature of fluorine also modulates the acidity or basicity of nearby functional groups and can lead to stronger binding interactions with target proteins. wikipedia.orgnih.gov

Cyano Substituents: The cyano group (a nitrile) is an exceptionally versatile functional group in organic synthesis. youtube.comresearchgate.net It serves as a compact and stable precursor to a variety of other functionalities. Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. youtube.com

Reduction: It can be reduced to a primary amine (–CH₂NH₂). youtube.com

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Precursor to Heterocycles: The cyano group is a common starting point for the synthesis of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals. researchgate.net

This versatility allows chemists to introduce a wide range of chemical diversity from a single, stable intermediate. researchgate.net

Overview of this compound's Position within Advanced Synthetic Intermediates

This compound (CAS No. 229623-55-6) is positioned as a highly valuable advanced synthetic intermediate due to the strategic combination of its three key structural features: the Boc-protected amine, the fluorinated aromatic ring, and the cyano group. This trifecta of functionality provides chemists with a robust platform for constructing complex molecular architectures.

The compound serves as a pre-functionalized building block, offering a specific substitution pattern on the benzene (B151609) ring that might be difficult to achieve through other synthetic routes. A synthetic sequence could involve:

Utilizing the existing fluoro and cyano groups to build a more complex molecular core.

Modifying the cyano group into an amine, carboxylic acid, or ketone as required by the synthetic target.

Finally, removing the Boc protecting group to reveal the primary benzylamine, which can then be coupled with another molecular fragment to complete the synthesis.

This strategic design makes this compound a key component in synthetic pathways aimed at creating novel pharmaceuticals, agrochemicals, and other high-value chemical entities where the specific arrangement of fluoro and cyano functionalities is critical for the final product's performance.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 229623-55-6 ambeed.com |

| Molecular Formula | C₁₃H₁₅FN₂O₂ ambeed.com |

| Molecular Weight | 250.27 g/mol ambeed.com |

| MDL Number | MFCD09037868 ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPIQTLYLUDUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448142 | |

| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229623-55-6 | |

| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of Tert Butyl 4 Cyano 3 Fluorobenzylcarbamate

Reactivity of the Aryl Nitrile Moiety

The aryl nitrile group of tert-butyl 4-cyano-3-fluorobenzylcarbamate is a key site for chemical elaboration. Its transformations include cycloaddition reactions to form heterocyclic systems, reduction to a primary amine, and hydrolysis to yield carboxylic acids or amides.

Conversion to Tetrazine Scaffolds via [3+2] Cycloaddition Reactions

The synthesis of 1,2,4,5-tetrazines from organic nitriles is a significant transformation, particularly due to the role of tetrazines in bioorthogonal chemistry. researchgate.net The reaction generally proceeds through a [3+2] cycloaddition of the nitrile with an azide (B81097) source. While the precise mechanism can be debated, it is understood to involve the activation of the nitrile. acs.org

Lewis acid transition metal catalysts, such as divalent nickel and zinc salts, can facilitate the formation of tetrazines directly from nitriles and hydrazine (B178648). nih.gov The mechanism is thought to begin with the nucleophilic attack of the nitrile by hydrazine to form an amidrazone, a step that is promoted by the Lewis acid catalyst. nih.gov Another effective approach is an organocatalytic synthesis using a thiol activator, such as 3-mercaptopropionic acid, which reacts with the nitrile to form a thioimidate ester in situ. This intermediate then reacts with hydrazine to form the tetrazine after oxidation. nih.govacs.org

A study by Rossin et al. (2018) demonstrated the synthesis of a closely related compound, tert-butyl 3-fluoro-5-(1,2,4,5-tetrazin-3-yl)benzylcarbamate, from tert-butyl 3-cyano-5-fluorobenzylcarbamate. This transformation highlights the applicability of these methods to fluorinated benzylcarbamate structures. nih.gov

Table 1: Selected Methods for Tetrazine Synthesis from Nitriles

| Catalyst/Promoter | Reagents | Key Intermediate | General Yields | Reference |

|---|---|---|---|---|

| Lewis Acids (e.g., Ni(OTf)₂, Zn(OTf)₂) | Hydrazine | Amidrazone | Moderate to Good | nih.gov |

| Thiol (e.g., 3-mercaptopropionic acid) | Hydrazine, Oxidant (e.g., NaNO₂) | Thioimidate ester, Amidrazone | 34-75% | nih.govacs.org |

| Cobalt(II) Complex | Sodium Azide | Cobalt(II)-diazido species | Near Quantitative | acs.org |

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org Catalytic hydrogenation is the most common and economically viable method for this conversion. wikipedia.orgbme.hu Various metal catalysts are employed, with the choice of catalyst being crucial for maximizing the selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts. rsc.orgresearchgate.net

Commonly used heterogeneous catalysts include Group 10 metals like Raney nickel, palladium black, and platinum dioxide. wikipedia.org Cobalt-based catalysts are also frequently used. bme.hu The reaction conditions, such as solvent, pH, temperature, and hydrogen pressure, are critical factors that influence the reaction's outcome. wikipedia.org

A mild and efficient method for the reduction of both aliphatic and aromatic nitriles involves using potassium borohydride (B1222165) (KBH₄) as the reducing agent in ethanol, catalyzed by Raney nickel. umich.edusemanticscholar.org This system operates under mild conditions, often at room temperature and atmospheric pressure, and provides good to excellent yields of the primary amine with minimal formation of byproducts. umich.edusemanticscholar.orggoogle.com

Table 2: Conditions for Catalytic Hydrogenation of Nitriles to Primary Amines

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Raney Nickel | H₂ | Alcohol | Variable | Variable | Good | wikipedia.org |

| Palladium on Carbon (Pd/C) | H₂ / Ammonium formate | Alcohol | Mild (25-40 °C) | Atmospheric | Good to Excellent | bme.hu |

| Cobalt (e.g., Co/SiO₂) | H₂ | Variable (often with NH₃) | 80 °C | 80 bar | High | bme.hu |

| Raney Nickel | KBH₄ | Ethanol | Room Temp | Atmospheric | High (for primary amine) | umich.edusemanticscholar.org |

Hydrolysis to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. lumenlearning.com The reaction's outcome can be controlled by carefully selecting the reagents and conditions. Partial hydrolysis yields the amide, while complete hydrolysis proceeds to the carboxylic acid.

Conversion to the corresponding amide can be achieved using alkaline solutions of hydrogen peroxide or by carefully controlled heating with aqueous sodium hydroxide (B78521). commonorganicchemistry.com A simple method for this conversion involves using potassium hydroxide in tert-butyl alcohol. acs.org The use of tetrabutylammonium (B224687) hydroxide (TBAH) has also been reported as a catalyst for the chemoselective hydration of nitriles to amides. researchgate.net

For the complete hydrolysis to a carboxylic acid, stronger acidic or basic conditions with prolonged heating are typically required. The reaction proceeds through the initial formation of the amide, which is then further hydrolyzed. lumenlearning.comcommonorganicchemistry.com

Transformations Involving the Benzylcarbamate Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal.

Deprotection Strategies of the Boc Group

The removal of the Boc group is a common and critical step in multi-step synthesis. Various methods have been developed to achieve this deprotection, with the choice depending on the substrate's sensitivity to the reaction conditions.

Acid-Catalyzed Deprotection: The most common method for Boc deprotection is acid-catalyzed hydrolysis. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents such as dichloromethane (B109758) (DCM), dioxane, or ethyl acetate (B1210297) are frequently used. fishersci.co.ukacsgcipr.org The reaction proceeds via protonation of the carbamate (B1207046) followed by fragmentation to release the free amine, carbon dioxide, and isobutylene. acsgcipr.org A specific example is the deprotection of tert-butyl 3-fluoro-5-(1,2,4,5-tetrazin-3-yl)benzylcarbamate using a 4.0 M solution of HCl in dioxane. nih.gov

Thermal Deprotection: An alternative, acid-free method is thermal deprotection. Many Boc-protected amines can be deprotected by simply heating them at high temperatures, often in a suitable solvent. acsgcipr.org This method is advantageous for substrates that are sensitive to strong acids. Continuous-flow reactors at high temperatures (e.g., 120-240 °C) have been shown to efficiently deprotect a range of N-Boc amines in solvents like methanol (B129727) or trifluoroethanol, often without a catalyst. acs.orgnih.gov The efficiency of thermal deprotection can be solvent-dependent. acs.orgnih.gov

Other Methods: Other reagents can also effect Boc cleavage under milder or different conditions. These include using oxalyl chloride in methanol at room temperature, which is effective for a diverse set of substrates. nih.gov Aqueous phosphoric acid is another option, offering an environmentally benign and mild reagent for deprotection. organic-chemistry.org

Table 3: Common Boc Deprotection Strategies

| Method | Reagents/Conditions | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) or HCl | Dichloromethane, Dioxane, Ethyl Acetate | Fast, common, room temperature | fishersci.co.ukacsgcipr.org |

| Thermal (Flow) | Heat (120-240 °C) | Methanol, Trifluoroethanol | Acid-free, continuous process | acs.orgnih.gov |

| Thermal (Batch) | Heat (High Temp) | Water, various organic solvents | Catalyst-free | acsgcipr.org |

| Mild Acidic | Aqueous Phosphoric Acid | Water | Environmentally benign, mild | organic-chemistry.org |

| Alternative Reagent | Oxalyl Chloride | Methanol | Room temperature, mild | nih.gov |

Modification of the Carbamate Linkage

While the most common transformation of the Boc-carbamate group is its complete removal, modifications that retain a carbamate-like linkage are also synthetically relevant. One such strategy involves a "telescoped" or sequential reaction sequence where deprotection is immediately followed by a coupling reaction in the same pot.

For instance, a process has been demonstrated where a coupling reaction is followed by in-line thermal deprotection of the Boc group, and the resulting amine intermediate is then carried forward to another coupling reaction without isolation. acs.orgnih.gov In one example, an N-Boc amine was coupled with an acid chloride, the product was then subjected to thermal deprotection at 300 °C in a flow reactor to generate the free amine, which was immediately reacted with a carbamoyl (B1232498) chloride to form a new, modified carbamate product. acs.orgnih.gov This type of sequence allows for the efficient modification of the amine functionality that was originally protected by the Boc group.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorobenzene (B45895) Ring

The fluorobenzene ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-withdrawing groups: the fluoro and cyano substituents. Conversely, these same groups activate the ring for nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

The cyano (-CN) and fluoro (-F) groups are powerful deactivating groups in electrophilic aromatic substitution reactions. libretexts.orglumenlearning.com They withdraw electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. lumenlearning.com The tert-butylcarbamate (B1260302) moiety attached to a methylene (B1212753) group (-CH₂NHBoc) is generally considered a weak activating group and an ortho-, para-director. However, its activating influence is likely overshadowed by the strong deactivating effects of the cyano and fluoro groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org For this compound, these reactions would require harsh conditions to proceed due to the deactivated nature of the ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing cyano and fluoro groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org In this context, the fluorine atom can act as a leaving group, being displaced by a variety of nucleophiles. SNAr reactions are a valuable tool for the functionalization of electron-deficient aromatic rings. nih.govnih.gov

Applications in Bioorthogonal Chemistry and Molecular Probe Development

Design and Synthesis of Tetrazine-Based Bioorthogonal Agents from Cyano-Fluorobenzylcarbamates

The unique substitution pattern of Tert-butyl 4-cyano-3-fluorobenzylcarbamate, featuring both electron-withdrawing fluoro and cyano groups, is critical for tuning the properties of the resulting tetrazine probes.

This compound serves as an advanced precursor for the synthesis of functionalized 1,2,4,5-tetrazines. The general synthetic route involves the conversion of the cyano group on the benzyl (B1604629) ring into the tetrazine core. While specific procedures may vary, a common approach involves reacting the nitrile (cyano group) with a source of hydrazine (B178648) in the presence of a catalyst to form the 1,2,4,5-tetrazine (B1199680) ring. For instance, a similar compound, tert-butyl 3-cyano-5-fluorobenzylcarbamate, is converted into tert-Butyl 3-Fluoro-5-(1,2,4,5-tetrazin-3-yl)benzylcarbamate, demonstrating a viable synthetic pathway nih.gov. The tert-butylcarbamate (B1260302) group (Boc) is a stable protecting group that can be retained in the final product or removed at a later stage to allow for further functionalization, for example, by linking the tetrazine to other molecules of interest such as fluorophores or drugs.

The reactivity of tetrazines in IEDDA "click" reactions is heavily influenced by their molecular structure, particularly the electronic and steric properties of their substituents nih.gov. The reaction involves an electron-deficient tetrazine (the diene) and an electron-rich dienophile (the TCO) nih.gov.

The presence of electron-withdrawing groups (EWGs) on the aromatic ring attached to the tetrazine core is a key strategy for increasing the reaction rate nih.govresearchgate.net. EWGs lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the IEDDA reaction nih.gov. The fluoro and cyano groups on the benzylcarbamate precursor are potent EWGs, and they retain their electron-withdrawing nature in the final tetrazine product. This electronic tuning results in highly reactive tetrazines suitable for applications where speed is critical, such as in vivo imaging at low concentrations frontiersin.orgiris-biotech.de.

Steric effects also play a significant role. Generally, smaller substituents on the tetrazine ring lead to faster reaction rates as they present less steric hindrance to the approaching dienophile nih.gov. The strategic placement of the fluoro and cyano groups on the benzyl ring is designed to maximize electronic activation while minimizing steric bulk in the vicinity of the tetrazine core.

| Substituent Type | Effect on Tetrazine LUMO Energy | Impact on IEDDA Reaction Rate | Example Groups |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Lowers Energy | Increases Rate | -CN, -F, -NO2, -CF3 |

| Electron-Donating Groups (EDGs) | Raises Energy | Decreases Rate | -OCH3, -CH3, -N(CH3)2 |

Kinetic and Mechanistic Studies of Bioorthogonal Ligation Reactions

The ligation between tetrazines and TCO is characterized by its extraordinary speed, which is a critical feature for its application in biological systems where target molecules are often present in low concentrations iris-biotech.debroadpharm.com.

The kinetics of the tetrazine-TCO ligation are typically described by second-order rate constants (k₂). These constants are a direct measure of the reaction's speed and efficiency. The reaction is initiated by an IEDDA [4+2] cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) as the only byproduct broadpharm.comnih.gov. This process is irreversible and can be monitored by observing the disappearance of the tetrazine's characteristic color broadpharm.com.

The rate constants for these reactions are among the fastest known in bioorthogonal chemistry, with values spanning several orders of magnitude depending on the specific structures of the tetrazine and TCO iris-biotech.debroadpharm.com. Research has demonstrated that tetrazines featuring electron-withdrawing substituents exhibit significantly higher rate constants.

| Tetrazine Type | Typical k₂ (M-1s-1) | Key Structural Feature |

|---|---|---|

| Hydrogen-substituted | up to 30,000 | Minimal steric hindrance, high reactivity iris-biotech.de |

| Methyl-substituted | ~1,000 | Higher stability, moderate reactivity iris-biotech.de |

| Di-pyridyl substituted | ~2,000 | Good balance of reactivity and stability acs.org |

| Aryl-substituted with EWGs | Variable, generally high | Electronically activated for fast kinetics nih.govresearchgate.net |

The specific substitution pattern on the aromatic ring of an aryl-tetrazine has a profound impact on its reactivity. The position of substituents like the fluoro and cyano groups inherited from the precursor is not trivial. Studies have shown that modifying the 2-position of the phenyl substituent can lead to high intrinsic reactivity towards TCO researchgate.netnih.gov. The precursor, this compound, would lead to a tetrazine with a 3-fluoro-4-cyano phenyl substituent. This pattern places strong EWGs on the aromatic ring, which is expected to significantly enhance the reactivity of the tetrazine core through inductive and resonance effects, thereby lowering the activation barrier for the cycloaddition reaction nih.gov. The interplay between the positions of these groups can fine-tune the electronic properties to achieve optimal performance in bioorthogonal applications nih.gov.

The kinetics of bioorthogonal reactions are not only dependent on the structure of the reactants but also on the reaction environment, particularly the solvent. The rate-limiting step in the tetrazine-TCO ligation, the Diels-Alder cycloaddition, proceeds through a polarized transition state nih.gov. Polar solvents, and particularly aqueous environments found in biological systems, can stabilize this transition state, leading to an acceleration of the reaction nih.gov.

However, the effect of the solvent can be complex and depends on the tetrazine's substitution pattern. For certain substituted tetrazines, such as those with modifications at the 2-position of an attached phenyl ring, the substituent can partially block solvent access to the polarized transition state. This shielding effect can lead to less stabilization by the solvent, which can diminish the reactivity in aqueous systems compared to what might be predicted from studies in organic solvents nih.gov. Therefore, kinetic studies must be performed in solvents that are relevant to the intended application to accurately predict the bioorthogonal performance of a given tetrazine probe researchgate.net.

Radiolabeling Strategies for Positron Emission Tomography (PET) Imaging

Development of ¹⁸F-Labeled Tetrazine Derivatives

No research data is available that details the use of this compound in the synthesis of ¹⁸F-labeled tetrazine derivatives.

Pretargeted In Vivo Imaging Applications

There are no documented applications of this compound in pretargeted in vivo imaging.

Biomedical Research Applications of Derived Bioorthogonal Probes

Targeted Drug Delivery Systems

There is no available information on the use of this compound in the development of targeted drug delivery systems.

Bioconjugation in Complex Biological Systems

No studies have been found that describe the application of this compound in bioconjugation within complex biological systems.

Utility in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Complex Pharmaceutical Synthesis

As a key intermediate, Tert-butyl 4-cyano-3-fluorobenzylcarbamate serves as a critical starting point or building block in multi-step synthetic pathways that lead to molecules with therapeutic potential. Its pre-packaged functionalities, including a Boc-protected amine and a reactive cyano group on a fluorinated phenyl ring, offer chemists a convenient and efficient way to introduce these specific structural motifs into a larger, more complex molecule.

One of the most significant applications of this compound is its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its utility in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in the treatment of various inflammatory and autoimmune diseases. The clinical candidate Zimlovisertib (PF-06650833), a potent and selective IRAK4 inhibitor, incorporates a fluorinated lactam structure, the synthesis of which can be envisioned to start from intermediates like this compound. frontiersin.orgmedchemexpress.combiomedres.usnih.govnih.govnih.gov The fluorinated benzyl (B1604629) portion of the molecule is crucial for building the core structure of such inhibitors.

| API | Therapeutic Target | Relevance of Intermediate |

| Zimlovisertib (PF-06650833) | IRAK4 | Provides the fluorinated aromatic core essential for the inhibitor's scaffold. |

The process of drug discovery heavily relies on understanding the structure-activity relationship (SAR), which dictates how the chemical structure of a compound influences its biological activity. This compound is an invaluable tool for SAR studies. By systematically modifying this starting material, medicinal chemists can generate a library of analogs. For instance, in the development of IRAK4 inhibitors, the presence and position of the fluorine atom on the phenyl ring have been shown to significantly impact the potency of the final compound. frontiersin.orgmedchemexpress.combiomedres.us Using this intermediate allows for the exploration of how different substituents on the aromatic ring, or modifications of the carbamate (B1207046) and cyano groups, affect the binding affinity and selectivity of the resulting molecules for their biological target. This iterative process of synthesis and biological testing is fundamental to optimizing a lead compound into a viable drug candidate.

Impurity Profiling and Reference Standard Development for Pharmaceutical Quality Control

Ensuring the purity and quality of pharmaceutical products is paramount for patient safety. Key intermediates in a drug's synthesis, such as this compound, can also play a crucial role in quality control. Unreacted starting materials or by-products from the synthetic process can potentially be present as impurities in the final API.

Regulatory bodies like the FDA and ICH mandate stringent control over impurities in pharmaceutical products. nih.gov Therefore, it is a standard and critical practice in the pharmaceutical industry to synthesize and characterize potential impurities, including key starting materials and intermediates. ijnrd.orgnih.govresearchgate.net These characterized compounds are then used as reference standards for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities in the final drug substance. While direct public documentation specifying this compound as a reference standard for a particular API is often proprietary, its role as a key precursor makes it a likely candidate for use in the impurity profiling and quality control of any API derived from it.

| Application | Description |

| Impurity Profiling | Identifying and quantifying potential impurities in the final API that may originate from this intermediate. |

| Reference Standard | A highly pure sample of the compound used to validate analytical methods for quality control. |

Design of Ligands for Specific Biological Targets (through derivatization)

The chemical structure of this compound lends itself to derivatization, allowing for the rational design of ligands that can bind to specific biological targets with high affinity and selectivity. The fluorinated phenyl ring can engage in specific interactions within a protein's binding pocket, while the protected amine and cyano group provide handles for further chemical modifications. selleckchem.com

In the context of kinase inhibitors, for example, the core structure provided by this intermediate can be elaborated to interact with the ATP-binding site of the target kinase. mdpi.comreactionbiology.commdpi.com The development of potent IRAK4 inhibitors from scaffolds related to this compound is a clear demonstration of its utility in ligand-based drug design. frontiersin.orgreactionbiology.com By strategically adding other chemical groups to this core structure, researchers can fine-tune the electronic and steric properties of the molecule to maximize its interaction with the target protein and achieve the desired therapeutic effect.

Contribution to Novel Scaffold Design for Drug Discovery

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The discovery of novel scaffolds is a key objective in drug discovery as it can lead to new classes of drugs with unique mechanisms of action. The fluorinated benzylcarbamate moiety of this compound can serve as the basis for such novel scaffolds. mdpi.comtandfonline.com

The development of the IRAK4 inhibitor Zimlovisertib showcases how a fragment-based drug design approach, which often starts with simple building blocks, can lead to a novel and effective drug scaffold. frontiersin.orgreactionbiology.com The unique arrangement of functional groups in this compound provides a three-dimensional framework that can be explored for its potential to bind to a variety of biological targets beyond kinases, thereby contributing to the expansion of the chemical space available for drug discovery. mdpi.com

Computational and Theoretical Investigations of Chemical Behavior

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of reaction pathways.

For a compound like Tert-butyl 4-cyano-3-fluorobenzylcarbamate, DFT studies can be employed to investigate its synthesis and potential reactions. For instance, the formation of the carbamate (B1207046) linkage is a critical step in its synthesis. Computational studies on similar carbamate formations have shown that the reaction can proceed through different mechanisms, and DFT calculations can help determine the most favorable pathway. mdpi.com These calculations can model the interaction of reactants, the energetics of bond formation, and the influence of catalysts or solvent effects on the reaction rate and outcome. mdpi.com

A key aspect that can be investigated is the bond dissociation energy (BDE) of various bonds within the molecule. BDE values, which can be accurately predicted using quantum chemical methods, are fundamental in understanding the thermal stability of the compound and its propensity to undergo radical reactions. researchgate.netyoutube.comresearchgate.net For example, the BDE of the C-N and O-C bonds in the carbamate group, as well as the benzylic C-H bonds, would provide insights into its reactivity under different conditions.

Illustrative Data Table: Calculated Bond Dissociation Energies (BDE) for a Model Benzylcarbamate

This table presents hypothetical BDE values for a simplified benzylcarbamate structure, illustrating the type of data that can be obtained from quantum chemical calculations. The actual values for this compound would require specific calculations.

| Bond | Bond Type | Calculated BDE (kcal/mol) |

| C-N (carbamate) | Carbamate C-N | 95 |

| O-C (carbamate) | Carbamate O-C | 85 |

| C-H (benzylic) | Benzylic C-H | 88 |

| C-F (aromatic) | Aromatic C-F | 116 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for derived compounds)

While this compound is primarily a synthetic intermediate, its structural motifs are present in many biologically active molecules. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules like proteins and enzymes. easychair.orgyoutube.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of this compound, docking studies could be used to screen for potential biological targets. The nitrile and fluorine substituents, as well as the carbamate group, can participate in various non-covalent interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions, which are critical for ligand binding. nih.govresearchgate.netnih.gov Studies on fluorinated and nitrile-containing compounds have demonstrated their importance in modulating binding affinity and selectivity. benthamscience.comnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of key interactions. easychair.orgphyschemres.org For a potential inhibitor derived from this compound, MD simulations could reveal the conformational changes in both the ligand and the protein upon binding, the role of water molecules in the binding site, and the calculation of binding free energies. nih.govacs.org Computational studies on carbamate inhibitors have successfully used MD simulations to elucidate their binding modes and stability within the active sites of enzymes. nih.govresearchgate.net

Illustrative Data Table: Molecular Docking and MD Simulation Results for a Hypothetical Derived Inhibitor

This table illustrates the kind of data generated from docking and MD studies for a hypothetical inhibitor derived from this compound targeting a protein kinase.

| Parameter | Value |

| Molecular Docking | |

| Target Protein | Protein Kinase XYZ |

| Docking Score (kcal/mol) | -9.5 |

| Key Interacting Residues | Lys72, Glu91, Leu148 |

| Types of Interactions | Hydrogen bond with Lys72, Halogen bond with Leu148 |

| Molecular Dynamics Simulation | |

| Simulation Time | 200 ns |

| RMSD of Ligand (Å) | 1.2 ± 0.3 |

| Binding Free Energy (MM/GBSA) (kcal/mol) | -45.7 |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of organic reactions, guiding the design of synthetic routes and the optimization of reaction conditions. For this compound, these methods can predict its behavior in various transformations.

The presence of a fluorine atom and a cyano group on the aromatic ring significantly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. Computational models like RegioSQM can predict the regioselectivity of such reactions by calculating the proton affinities of the aromatic carbon atoms. d-nb.inforsc.orgnih.gov These models can help in predicting the most likely position for further functionalization of the aromatic ring.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the reactivity of a series of related compounds. nih.gov By correlating molecular descriptors (e.g., electronic properties, steric parameters) with experimentally determined reaction rates or yields, a predictive model can be built. For a series of substituted benzylcarbamates, a QSAR model could predict their relative reactivity in a specific transformation.

Illustrative Data Table: Predicted Regioselectivity for Electrophilic Aromatic Substitution

This table shows hypothetical results from a computational prediction of the most favorable site for an electrophilic attack on the aromatic ring of this compound.

| Position on Aromatic Ring | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |

| C2 | +5.2 | No |

| C5 | +2.1 | Minor |

| C6 | 0.0 | Yes |

Cheminformatics and Data Mining in Chemical Research

Cheminformatics and data mining are powerful tools for managing, analyzing, and extracting knowledge from large chemical datasets. helsinki.fi These approaches can be applied to the study of this compound and related compounds in several ways.

By mining large chemical databases such as PubChem, Reaxys, and SciFinder, it is possible to identify known reactions, synthetic routes, and commercially available starting materials related to this compound. This can significantly accelerate the planning of new synthetic strategies.

Furthermore, cheminformatics tools can be used to build predictive models for various properties of interest. For example, by analyzing a dataset of carbamate-containing compounds with known metabolic stability, a machine learning model could be trained to predict the metabolic stability of new carbamate derivatives. mdpi.comnih.gov This is particularly relevant in drug discovery, where optimizing metabolic stability is a key challenge.

Quantitative Structure-Toxicity Relationship (QSTR) models can also be developed using data mining techniques to predict the potential toxicity of new chemical entities. nih.gov By analyzing the structural features of a large set of carbamates with known toxicity data, a model can be created to flag potentially toxic structures, including derivatives of this compound, early in the design process.

Illustrative Data Table: Cheminformatics-Based Property Prediction

This table provides an example of how cheminformatics models could predict key properties for this compound.

| Property | Predicted Value | Model Type |

| Aqueous Solubility (logS) | -3.5 | Machine Learning Regression |

| Metabolic Stability (t½ in human liver microsomes) | 45 min | Classification Model (Medium) |

| Potential for hERG Inhibition | Low Risk | Binary Classification |

| Predicted LD50 (rat, oral) | 1500 mg/kg | QSTR Model |

Patent Landscape and Strategic Intellectual Property Analysis

Global Patent Filings Involving Tert-butyl 4-cyano-3-fluorobenzylcarbamate as an Intermediate

Analysis of the global patent landscape reveals that this compound is a specifically claimed intermediate in patents for the synthesis of Janus Kinase (JAK) inhibitors. These inhibitors are a class of drugs that target the JAK family of enzymes, which are involved in signaling pathways that regulate cell growth and immune responses.

A key patent in this area is WO 2007/084786 A2 , filed by Incyte Corporation. This patent discloses the use of this compound as a crucial intermediate in the preparation of substituted indazoles, which are potent modulators of JAK activity. The filings associated with this technology are global, indicating the international importance of this class of inhibitors and the intermediates used in their synthesis. The protection sought is not for the intermediate in isolation but for its role in a novel and inventive process to produce a new class of therapeutic agents.

| Patent Number | Assignee | Title of Invention | Relevance of Intermediate |

| WO 2007/084786 A2 | Incyte Corporation | Compositions and Methods of Use of Substituted Indazoles | Explicitly named as "Intermediate 1g" in the synthesis of indazole derivatives for use as JAK inhibitors. |

| US 2007/0191405 A1 | Incyte Corporation | Compositions and Methods of Use of Substituted Indazoles | US national phase entry of WO 2007/084786 A2, detailing the same synthetic utility. |

Analysis of Patented Synthetic Routes and Chemical Compositions

The patented synthetic routes that utilize this compound highlight its strategic design. The molecule contains several key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the amine, a nitrile group, and a fluorine atom on the benzene (B151609) ring. This combination allows for selective chemical transformations.

According to the methods detailed in patent WO 2007/084786 A2, the synthesis of this compound (referred to as Intermediate 1g) is achieved through the reaction of a precursor, 4-cyano-3-fluorobenzylbromide, with potassium tert-butylcarbamate (B1260302).

The synthetic pathway can be summarized as follows:

Starting Material: 4-Cyano-3-fluorobenzylbromide.

Reagent: Potassium tert-butylcarbamate.

Reaction: Nucleophilic substitution, where the carbamate (B1207046) anion displaces the bromide, forming the N-C bond of the final carbamate product.

Product: this compound.

This intermediate is then utilized in subsequent steps. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine. This amine is then used to construct the core structure of the final JAK inhibitor, often through coupling reactions with other complex heterocyclic fragments. The cyano and fluoro substituents on the aromatic ring are critical for the final molecule's binding affinity and specificity to the target kinase enzyme.

Intellectual Property Trends in Bioorthogonal Chemistry and Pharmaceutical Development

The development of intermediates like this compound aligns with broader intellectual property trends in pharmaceutical development, which emphasize the protection of novel, efficient, and scalable synthetic routes to complex molecules. While not a direct participant in bioorthogonal reactions, this intermediate is a product of the same principles: the creation of highly functionalized, stable, and selectively reactive molecules for building sophisticated biological tools.

Current IP trends in the pharmaceutical industry show a strong focus on:

Targeted Therapies: There is a significant increase in patent filings for small molecule inhibitors, like JAK inhibitors, and biologics that target specific pathways in diseases such as cancer and autoimmune disorders. The intermediates required for these therapies are implicitly protected within the process claims of these patents.

Process Patents: As blockbuster drugs come off patent, originator companies increasingly rely on protecting novel manufacturing methods and key intermediates to maintain market exclusivity. Efficient synthesis of a complex API can be a significant competitive advantage and a patentable invention. phrma.org

AI in Drug Discovery: A growing trend involves the use of artificial intelligence to design novel drug candidates and optimize synthetic pathways. dennemeyer.com This is expected to lead to an increase in patent applications for computer-generated drug candidates and the unique intermediates required to synthesize them. dennemeyer.com

Bioorthogonal Chemistry Applications: In the broader field, intellectual property in bioorthogonal chemistry is expanding. This area focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. google.com This has led to innovations in drug delivery, in-vivo imaging, and diagnostics. The synthesis of the highly specific linkers and probes used in these applications relies on advanced intermediates, creating a new area for patent protection.

The strategic value of this compound is therefore amplified by these trends. It represents a non-obvious building block for a class of high-value targeted therapies, making the intellectual property surrounding its synthesis and use a critical asset for pharmaceutical innovators.

Market Analysis of Research Chemicals and Intermediates

The market for research chemicals and intermediates, particularly pharmaceutical fine chemicals, is robust and poised for significant growth. This expansion is driven by the increasing global demand for medicines, continuous research and development in the pharmaceutical sector, and the rise of contract manufacturing organizations (CMOs).

The global pharmaceutical fine chemicals market was valued in the hundreds of billions of dollars in recent years and is projected to continue growing at a compound annual growth rate (CAGR) of over 7%. snsinsider.comfundamentalbusinessinsights.comcoherentmarketinsights.com Intermediates, like this compound, represent a critical segment of this market.

Key market drivers include:

Growing Pharmaceutical Industry: The expansion of the global pharmaceutical market, especially in emerging economies in the Asia-Pacific region, is a primary driver for chemical intermediates. snsinsider.com

Demand for APIs: Active Pharmaceutical Ingredients (APIs) are the core components of drugs, and their synthesis relies on a steady supply of high-purity intermediates. The API segment holds the largest share of the fine chemicals market. sphericalinsights.com

Outsourcing of R&D and Manufacturing: Many pharmaceutical companies are outsourcing their manufacturing processes to specialized CMOs to reduce costs and improve efficiency, which in turn boosts the demand for intermediates from these third-party manufacturers.

Focus on Specialty and Advanced Chemicals: There is a growing demand for complex and advanced intermediates required for novel and targeted therapies, such as oncology and cardiovascular drugs. coherentmarketinsights.comfuturemarketinsights.com

| Market Segment | 2023/2024 Market Size (USD Billion) | Projected CAGR (approx.) | Key Growth Drivers |

| Pharmaceutical Fine Chemicals | ~138.3 - 145.59 | 5.06% - 7.7% | Increasing demand for APIs, growth in emerging markets, R&D investment. snsinsider.comfundamentalbusinessinsights.comsphericalinsights.com |

| Chemical Intermediates (General) | ~108.4 - 139.12 | ~7.58% - 8.20% | Demand from end-use industries (healthcare, agriculture), rise of bio-based building blocks. fundamentalbusinessinsights.comcoherentmarketinsights.com |

The market for a specific intermediate like this compound is a niche within this broader landscape. Its value is directly tied to the clinical and commercial success of the JAK inhibitors it is used to produce. As such, its demand is concentrated among the pharmaceutical companies and contract manufacturers involved in the synthesis of these specific drugs.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 4-cyano-3-fluorobenzylcarbamate, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzylcarbamate core. Key steps include fluorination at the meta position (e.g., using fluorinating agents like Selectfluor) and cyano group introduction via nucleophilic substitution or cyanation reagents. Reaction temperature (often 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents significantly impact yield. For example, tert-butyl carbamate intermediates have been synthesized with ~78% yield under optimized anhydrous conditions using tert-butyl nitrite (TBN) as a nitrosating agent .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine incorporation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% typical for research-grade material). Differential Scanning Calorimetry (DSC) can detect polymorphic forms if solubility issues arise .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to minimize inhalation risks. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Avoid contact with strong oxidizers or acids, as decomposition may release toxic hydrogen cyanide (HCN). Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency in this compound synthesis, and what analytical methods resolve conflicting data on regioselectivity?

- Methodological Answer : Fluorination regioselectivity can be influenced by directing groups (e.g., cyano) and solvent systems. Conflicting data may arise from competing electrophilic substitution pathways. Kinetic studies using in-situ ¹⁹F NMR or LC-MS monitoring can identify intermediate species. Computational modeling (DFT calculations) of transition states helps rationalize regiochemical outcomes .

Q. What strategies mitigate side reactions during cyano group installation, and how are these challenges validated experimentally?

- Methodological Answer : Competing hydrolysis of the cyano group can occur under acidic or aqueous conditions. Anhydrous solvents (e.g., acetonitrile) and catalysts like tetrabutylammonium bromide (TBABr) improve efficiency. Validation involves isolating intermediates (e.g., via column chromatography) and comparing FT-IR spectra for characteristic C≡N stretches (~2200 cm⁻¹) .

Q. How do steric and electronic effects of the tert-butyl carbamate group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group provides steric protection to the carbamate, reducing nucleophilic attack. Electronic effects can be probed via Hammett substituent constants (σ) and reaction kinetics with palladium catalysts (e.g., Suzuki-Miyaura coupling). Comparative studies with methyl or benzyl carbamates reveal differences in catalytic turnover and byproduct formation .

Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinities (KD values), while X-ray crystallography or Cryo-EM resolves structural interactions. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For enzyme inhibition assays, IC₅₀ determinations using fluorogenic substrates are standard .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

- Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. Reproduce solubility tests (e.g., saturation shake-flask method) under controlled humidity and temperature. Pair with Powder X-Ray Diffraction (PXRD) to identify crystalline phases. Statistical analysis (e.g., ANOVA) of triplicate measurements validates reproducibility .

Q. What experimental and computational approaches resolve conflicting mechanistic hypotheses for the compound’s degradation under UV exposure?

- Methodological Answer : Accelerated UV stability studies (ICH Q1B guidelines) with HPLC-MS track degradation products. Electron Paramagnetic Resonance (EPR) identifies radical intermediates. Time-Dependent Density Functional Theory (TD-DFT) simulations predict photoexcitation pathways and bond cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.